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3-(3-chlorophenyl)pent-2-enoic acid

Cat. No.: B11817940
M. Wt: 210.65 g/mol
InChI Key: ZKZHDZCPOCQOEK-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)pent-2-enoic acid (CAS 1049160-96-4) is a high-purity chemical reagent intended for research applications. This compound, with a molecular weight of 210.65 g/mol and the molecular formula C11H11ClO2, belongs to the class of α,β-unsaturated carboxylic acids . This class of compounds is characterized by a carbon-carbon double bond (C=C) conjugated with a carboxylic acid group, which creates a unique electronic structure that is electrophilic at both the β-carbon and the carbonyl carbon. This arrangement enables a wide range of synthetic transformations, most notably conjugate additions (Michael additions) where nucleophiles attack the β-carbon . The compound features a 3-chlorophenyl substituent, a halogenated aromatic moiety that significantly influences the molecule's properties. The chlorine atom alters the electron density of the aromatic ring and can enhance the overall lipophilicity of the compound, which is a critical factor in the design and optimization of biologically active molecules and organic materials . As a versatile building block in synthetic organic chemistry, researchers can utilize the carboxylic acid functionality for derivatization into esters, amides, or alcohols. Additionally, the carbon-carbon double bond is susceptible to reactions such as electrophilic addition and catalytic hydrogenation, allowing for further structural elaboration . This compound is offered for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11ClO2 B11817940 3-(3-chlorophenyl)pent-2-enoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-chlorophenyl)pent-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-2-8(7-11(13)14)9-4-3-5-10(12)6-9/h3-7H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZHDZCPOCQOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=O)O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 3 Chlorophenyl Pent 2 Enoic Acid and Analogues

Established Synthetic Pathways for α,β-Unsaturated Carboxylic Acids

A variety of robust and efficient methods have been developed for the synthesis of α,β-unsaturated carboxylic acids. These methodologies often leverage olefination reactions, transition metal-catalyzed processes, and sigmatropic rearrangements to construct the core unsaturated acid framework.

Wittig Olefination and Related Phosphonate-Mediated Approaches

The Wittig reaction and its phosphonate-based variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the formation of carbon-carbon double bonds with good control over stereochemistry. beilstein-journals.org These reactions involve the coupling of a phosphorus ylide with an aldehyde or ketone.

In the context of α,β-unsaturated carboxylic acid synthesis, a common strategy involves the reaction of an aldehyde with a phosphorus ylide bearing an ester group. The resulting α,β-unsaturated ester can then be hydrolyzed to the corresponding carboxylic acid. Stabilized ylides, where the phosphorus-adjacent carbon is stabilized by an electron-withdrawing group like an ester, typically favor the formation of the (E)-alkene. beilstein-journals.org

The Horner-Wadsworth-Emmons reaction, which utilizes phosphonate (B1237965) carbanions, is often preferred due to the water-soluble nature of the phosphate (B84403) byproduct, simplifying purification. nih.gov This reaction is highly effective for creating (E)-α,β-unsaturated esters from aldehydes. nih.govnih.gov Recent advancements have focused on developing more Z-selective HWE reactions by modifying the phosphonate reagent, allowing for access to the less thermodynamically stable (Z)-isomers. libretexts.orgwikipedia.org Furthermore, chemo-enzymatic methods combining a carboxylic acid reductase with a subsequent Wittig reaction provide a novel route to α,β-unsaturated esters from carboxylic acid starting materials. acs.org The reaction can also be performed in the presence of acidic functional groups under specific conditions, for example, by using a weak base in aqueous media. organic-chemistry.orgorganic-chemistry.org

Table 1: Overview of Horner-Wadsworth-Emmons Reaction Conditions for α,β-Unsaturated Ester Synthesis
Phosphonate ReagentAldehyde/KetoneBaseSolventKey Outcome/SelectivityReference
Triethyl phosphonoacetateAromatic/Aliphatic AldehydesLiOH, K₂CO₃, or DBUDeep Eutectic SolventsHigh (E)-selectivity, scalable nih.gov
Triethyl 2-phosphonopropionateAromatic/Aliphatic AldehydesLiOH·H₂O or Ba(OH)₂·8H₂OSolvent-free or THFHigh (E)-selectivity for α-methyl substituted esters nih.gov
(ArO)₂P(O)CH₂CO₂EtPrimary Alcohols (via in situ oxidation)K₃PO₄ or NaHMeCN or THFHigh (Z)-selectivity libretexts.orgwikipedia.org
Ethyl 2-fluoro-2-diethylphosphonoacetateAlkyl Aryl KetonesSn(OTf)₂ and N-ethylpiperidineNot specifiedExcellent (E)-selectivity for α-fluoro substituted esters nih.gov

Transition Metal-Catalyzed Hydrocarboxylation and Esterification of Alkynes

The direct addition of a carboxyl group across a carbon-carbon triple bond represents a highly atom-economical route to α,β-unsaturated carboxylic acids. Transition metal catalysis has been pivotal in achieving this transformation with high efficiency and selectivity.

Palladium-catalyzed hydrocarboxylation of alkynes using carbon monoxide (CO) and water or formic acid as the carboxyl source has been well-established. These methods can provide access to both linear and branched α,β-unsaturated acids depending on the catalyst system and reaction conditions. Nickel-catalyzed systems have also emerged as a powerful alternative, enabling the hydrocarboxylation of alkynes with CO₂ at atmospheric pressure or with formic acid, often with excellent regioselectivity. Furthermore, titanocene (B72419) dichloride (Cp₂TiCl₂) has been shown to catalyze the hydrocarboxylation of a range of alkynes with CO₂ under mild conditions.

These hydrocarboxylation and related hydroesterification reactions, which add an ester group, are attractive due to their directness, often proceeding with high regio- and stereoselectivity to yield the desired α,β-unsaturated products.

Table 2: Selected Transition Metal-Catalyzed Hydrocarboxylation Systems for α,β-Unsaturated Carboxylic Acid Synthesis
Catalyst SystemAlkyne SubstrateCarboxyl SourceKey FeaturesReference
Palladium with sulfoxantphos ligandSymmetrical and unsymmetrical alkynesCO and H₂OWater-soluble catalyst, reusable, good to excellent yields
Nickel/ligand complexBroad range of alkynesCO₂ (1 bar)Mild, user-friendly, avoids sensitive organometallics
Cp₂TiCl₂ with Grignard reagentSymmetrical and unsymmetrical alkynesCO₂ (atmospheric pressure)High yields and regioselectivity
Palladium complexAlkynesFormic acidTransfer hydrocarboxylation

Ireland–Claisen Rearrangement in Functionalized Carboxylic Acid Synthesis

The Ireland-Claisen rearrangement is a powerful-sigmatropic rearrangement that transforms an allylic ester into a γ,δ-unsaturated carboxylic acid. This reaction proceeds through a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate, which is generated in situ by treating the allylic ester with a strong base and a trialkylsilyl halide.

A key advantage of the Ireland-Claisen rearrangement is its high degree of stereocontrol. The geometry of the intermediate silyl ketene acetal, which can often be controlled by the choice of solvent and additives (e.g., THF vs. THF/HMPA), dictates the relative stereochemistry of the newly formed stereocenters in the product. The reaction proceeds through a highly ordered, chair-like transition state. Although this method directly produces γ,δ-unsaturated acids, these products can be readily isomerized to their more thermodynamically stable α,β-unsaturated counterparts, making this a valuable indirect route.

Table 3: Typical Components in an Ireland-Claisen Rearrangement
ComponentFunctionCommon ExamplesReference
SubstrateAllylic esterEsters of primary or secondary allylic alcohols
BaseDeprotonation to form the enolateLithium diisopropylamide (LDA), Potassium hexamethyldisilazide (KHMDS)
Silylating AgentTraps the enolate to form a silyl ketene acetalTrimethylsilyl chloride (TMSCl)
SolventInfluences enolate geometry and reaction rateTetrahydrofuran (THF), Toluene

Targeted Synthesis of 3-(3-chlorophenyl)pent-2-enoic Acid

The synthesis of the specific target molecule, this compound, requires a careful selection of precursors and a synthetic route that can effectively construct the trisubstituted alkene core.

Precursor Identification and Synthetic Route Design

A logical and convergent approach to this compound is through a condensation reaction. The Knoevenagel condensation, or its Doebner modification, provides a direct route to α,β-unsaturated carboxylic acids. This strategy involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group.

For the synthesis of this compound, the key precursors can be identified as:

3-chlorobenzaldehyde (B42229) : This provides the 3-chlorophenyl substituent at the β-position.

A C₅-dicarboxylic acid derivative or its equivalent : This component will provide the carboxylic acid and the ethyl group at the β-position. A suitable precursor would be propylmalonic acid or its diethyl ester.

The proposed synthetic route is a Knoevenagel-Doebner condensation. In this reaction, 3-chlorobenzaldehyde would be reacted with propylmalonic acid in the presence of a basic catalyst, such as pyridine (B92270) or piperidine. The reaction proceeds through an initial condensation to form a dicarboxylic acid intermediate, which then undergoes decarboxylation under the reaction conditions to yield the final product, this compound. This method is advantageous as it directly forms the desired carboxylic acid.

An alternative, though longer, route could involve the Knoevenagel condensation of 3-chlorobenzaldehyde with diethyl propylmalonate to give an α,β-unsaturated diester, followed by selective hydrolysis and decarboxylation.

Diastereoselective and Enantioselective Synthetic Considerations for the Pent-2-enoic Acid Core

The structure of this compound presents a challenge in diastereoselectivity, specifically the control of the geometry of the C2-C3 double bond ((E) vs. (Z) isomerism). Condensation reactions like the Knoevenagel-Doebner typically favor the formation of the more thermodynamically stable (E)-isomer, where the larger substituents on the double bond are positioned trans to each other.

While the target molecule is achiral, related synthetic strategies for analogous α,β-unsaturated systems offer insights into stereocontrol. For instance, if a chiral center were desired at the α- or γ-position, enantioselective methods would be necessary. Asymmetric conjugate addition reactions to α,β-unsaturated amides or esters are a powerful method for creating stereocenters. Similarly, enantioselective protonation of a prochiral enolate, potentially generated from a β,γ-unsaturated precursor, can establish an α-tertiary stereocenter.

In the context of the proposed Knoevenagel-Doebner synthesis, achieving high (E)-diastereoselectivity is generally expected. If the (Z)-isomer were the desired product, alternative strategies such as a stereoselective Wittig reaction using a Z-selective ylide or an alkyne-based route followed by stereoselective reduction might be required. The choice of base, solvent, and temperature in condensation reactions can sometimes influence the E/Z ratio, although this is often substrate-dependent.

Derivatization and Functionalization Strategies of the this compound Skeleton

The chemical reactivity of the this compound skeleton at its key functional groups—the carboxylic acid, the phenyl ring, and the alkenoic acid chain—presents multiple opportunities for structural modification. These derivatization strategies are crucial for tuning the molecule's physicochemical and biological properties.

The carboxylic acid group is a primary site for derivatization, readily undergoing conversion to esters and amides. These reactions are fundamental in organic synthesis for creating new chemical entities and for prodrug strategies in medicinal chemistry.

Standard esterification procedures, such as Fischer-Speier esterification involving reaction with an alcohol under acidic catalysis, can be employed. Alternatively, for more sensitive substrates, coupling agents can be utilized. The formation of amides and esters can be achieved through the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt) .

A common and efficient strategy for both ester and amide synthesis involves the initial conversion of the carboxylic acid to a more reactive acyl chloride. This is typically accomplished by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a desired alcohol or amine to yield the corresponding ester or amide researchgate.net. This two-step process is often high-yielding and allows for a broad range of alcohols and amines to be incorporated.

Table 1: Reagents for Ester and Amide Formation

Derivative Reagent(s) Reaction Type
Ester Alcohol, Acid Catalyst (e.g., H₂SO₄) Fischer-Speier Esterification
Ester 1. SOCl₂ or (COCl)₂ 2. Alcohol Acyl Chloride Formation followed by Nucleophilic Acyl Substitution
Amide 1. SOCl₂ or (COCl)₂ 2. Amine Acyl Chloride Formation followed by Nucleophilic Acyl Substitution

Modification of the chlorophenyl ring allows for the exploration of structure-activity relationships by altering the electronic and steric properties of the molecule. While direct substitution on the this compound molecule can be challenging, analogs with different substitution patterns are typically synthesized by starting with appropriately substituted benzaldehydes.

For instance, the synthesis of analogs like (2E)-3-(3-chloro-2,6-difluorophenyl)prop-2-enoic acid demonstrates that additional substituents can be incorporated onto the phenyl ring sigmaaldrich.com. The synthetic route to such compounds would likely involve the condensation of a 3-chloro-2,6-difluorobenzaldehyde (B61406) with a suitable partner to construct the pent-2-enoic acid side chain.

Common reactions for modifying aromatic rings, such as electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation) or nucleophilic aromatic substitution, could theoretically be applied. However, the reactivity and regioselectivity of such reactions would be influenced by the existing chloro and vinyl-carboxylic acid substituents on the ring, potentially leading to a mixture of products.

Homologation reactions, which extend a carbon chain by a single methylene (-CH₂) unit or more, can be used to synthesize related alkenoic acids with longer chains. wikipedia.orguniroma1.it Several classical and modern organic reactions are available for this purpose.

The Arndt-Eistert synthesis is a well-established method for the one-carbon homologation of carboxylic acids. wikipedia.orguniroma1.it This multi-step procedure involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent rearrangement in the presence of a catalyst (e.g., silver oxide) and a nucleophile (e.g., water) yields the one-carbon extended carboxylic acid.

Another approach is the Kowalski ester homologation , which provides an alternative to the Arndt-Eistert synthesis for homologating esters. wikipedia.orguniroma1.it More recent methods for one-carbon homologation include those that proceed via Mitsunobu reactions with masked acyl cyanide (MAC) reagents, which can convert primary alcohols to the corresponding extended carboxylic acids, esters, or amides. organic-chemistry.org It is also possible to convert aldehydes to homologated carboxylic acids in a two-step process. organic-chemistry.org

These methodologies could be applied to this compound or a suitable precursor to generate a series of homologous acids, which are valuable for systematic studies of how chain length affects physical and biological properties.

Table 2: Selected Homologation Reactions

Reaction Name Starting Material Key Reagents Product
Arndt-Eistert Synthesis Carboxylic Acid 1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, H₂O Homologated Carboxylic Acid
Kowalski Ester Homologation Ester Reagents for ynolate formation Homologated Ester

The this compound scaffold and its close analogs serve as important building blocks in the synthesis of more complex molecules, including pharmaceutically active compounds and heterocyclic systems. The presence of multiple functional groups allows for its integration into larger structures through various chemical transformations.

For example, derivatives of the related 3-(chlorophenyl)propanoic acid structure are key intermediates in the synthesis of complex pharmaceuticals. The preparation of 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile, a crucial intermediate for the non-sedating antihistamine Loratadine, is achieved through the condensation of 3-chlorobenzaldehyde with 2-cyano-3-picoline, followed by reduction. google.com This highlights the utility of the chlorophenyl-containing backbone in building complex drug molecules.

Furthermore, derivatives such as 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid have been investigated as histone deacetylase (HDAC) inhibitors, indicating the incorporation of the core structure into molecules designed to interact with biological targets. The α,β-unsaturated nature of the acid also makes it a suitable Michael acceptor, allowing for conjugate addition reactions to form new carbon-carbon or carbon-heteroatom bonds, thereby constructing more elaborate molecular frameworks. The related (E)-3-(3-chlorophenyl)but-2-enoic acid has been cited in patents related to the synthesis of 2-position disubstituted indolin-3-ketone compounds, showcasing its role in assembling complex heterocyclic systems. chiralen.com

Computational Chemistry and Theoretical Investigations of 3 3 Chlorophenyl Pent 2 Enoic Acid

Quantum Chemical Calculations

No published studies were identified that have performed quantum chemical calculations on 3-(3-chlorophenyl)pent-2-enoic acid. Such studies would typically involve the following methodologies:

Møller-Plesset Perturbation Theory (MP2) for Enhanced Electronic Correlation

Møller-Plesset perturbation theory, particularly at the second order (MP2), is a post-Hartree-Fock method used to account for electron correlation more accurately than standard DFT or Hartree-Fock methods. This increased accuracy is crucial for obtaining reliable energies and properties. MP2 calculations are computationally more demanding than DFT but are often employed to refine understanding of electronic interactions within a molecule. No records of MP2 calculations for this compound are present in the available literature.

Selection and Optimization of Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT and MP2 calculations is highly dependent on the choice of basis sets (which describe the atomic orbitals) and, for DFT, the exchange-correlation functional (which approximates the quantum mechanical interactions between electrons). The selection process involves balancing computational cost with desired accuracy. Common basis sets include the Pople-style (e.g., 6-31G*) and Dunning's correlation-consistent sets (e.g., cc-pVDZ). Hybrid functionals like B3LYP are frequently used in DFT. The specific choices for a study on this compound would need to be validated, but no such methodological evaluations have been published.

Spectroscopic Property Prediction and Validation

Computational methods are also instrumental in predicting spectroscopic data, which can then be compared with experimental results for structure validation.

Theoretical NMR Chemical Shift Prediction (e.g., GIAO Method with Solvation Models)

The Gauge-Including Atomic Orbital (GIAO) method is a popular approach for calculating NMR chemical shifts. These calculations are often performed in conjunction with solvation models, such as the Polarizable Continuum Model (PCM), to simulate the chemical environment in which experimental NMR spectra are typically recorded. This allows for a more direct comparison between theoretical and experimental data. A computational study on this compound would predict the ¹H and ¹³C NMR chemical shifts, but no such predictive data has been published.

Computational Vibrational Analysis for IR and Raman Spectra

Theoretical vibrational analysis involves calculating the frequencies and intensities of molecular vibrations, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods. The resulting theoretical spectrum can aid in the assignment of experimental vibrational bands to specific molecular motions, such as C=C stretching, C=O stretching, and C-Cl stretching. No computational vibrational analysis for this compound has been reported.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are pivotal in exploring the flexibility and structural preferences of a molecule. These methods map out the energetically favorable spatial arrangements and the dynamic behavior of the compound over time.

Exploration of Potential Energy Surfaces and Conformational Landscapes

The potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. By systematically varying key dihedral angles, a conformational landscape can be mapped, revealing the various low-energy conformers (stable structures) and the energy barriers that separate them.

For this compound, a scan of the dihedral angles around the single bonds—specifically the C-C bond connecting the phenyl ring to the acrylic acid moiety and the C-C bond of the ethyl group—would be performed. This would identify the most stable conformations, such as whether the phenyl ring is coplanar with the double bond and the orientation of the carboxylic acid group. While specific data for the title compound is not readily found, studies on similar structures, like 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, demonstrate how the substitution pattern on the aryl rings can significantly influence the conformational preferences and the distribution of conformer groups.

Dynamics Simulations to Probe Molecular Flexibility and Stability

Molecular dynamics simulations offer a time-resolved view of a molecule's motions and structural fluctuations. By solving Newton's equations of motion for the atoms in the system, an MD simulation can predict how the molecule will behave in a given environment (e.g., in a solvent or in the solid state) at a certain temperature and pressure.

An MD simulation of this compound would reveal the flexibility of the ethyl group and the rotational freedom of the chlorophenyl group. Analysis of the simulation trajectory would provide information on the stability of the different conformers identified from the PES scan and the timescales of transitions between them. Such simulations are crucial for understanding how the molecule might interact with a biological target or other molecules.

Intermolecular Interaction Analysis

The way molecules interact with each other governs their macroscopic properties, such as their crystal packing and melting point. Computational methods can provide a detailed picture of these non-covalent interactions.

Characterization of Hydrogen Bonding Networks and Halogen Bonding Interactions

Hydrogen bonds are strong, directional interactions that play a critical role in the structure of many chemical and biological systems. In the case of this compound, the carboxylic acid group is a prime candidate for forming strong hydrogen bonds. In the solid state, it is highly likely that molecules of this compound would form dimers through O-H···O hydrogen bonds between their carboxylic acid moieties.

For the related compound, (E)-3-(4-Chlorophenyl)-2-phenylprop-2-enoic acid, X-ray crystallography has shown that the crystal structure is stabilized by strong intermolecular O-H···O hydrogen bonds between the acid groups of pairs of molecules related by inversion centers. The geometry of this hydrogen bond is detailed in the table below.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
O1-H1···O20.841.822.658177
Data for (E)-3-(4-Chlorophenyl)-2-phenylprop-2-enoic acid

Furthermore, the presence of a chlorine atom on the phenyl ring introduces the possibility of halogen bonding. This is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophile. Depending on the crystal packing, the chlorine atom could interact with an oxygen atom of a neighboring molecule or another electron-rich region.

Hirshfeld Surface and Fingerprint Plot Analysis for Non-Covalent Interactions

For this compound, a Hirshfeld analysis would allow for the detailed characterization of not only the strong hydrogen bonds but also weaker interactions such as C-H···O, C-H···π, and potential Cl···Cl or Cl···π interactions. Studies on other organic molecules have demonstrated the utility of this method in providing a comprehensive understanding of the forces that hold the crystal lattice together.

Electronic and Nonlinear Optical Property Characterization

The electronic properties of a molecule, such as its dipole moment and polarizability, determine its response to an external electric field. Molecules with large changes in their electronic structure upon excitation can exhibit significant nonlinear optical (NLO) properties.

Computational methods, particularly density functional theory (DFT), are widely used to calculate the electronic and NLO properties of molecules. Key parameters include the dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). These properties are crucial for the design of new materials for applications in photonics and optoelectronics.

For this compound, the presence of the π-conjugated system (the phenyl ring and the double bond) and the influence of the electron-withdrawing chlorine atom and carboxylic acid group suggest that it may possess interesting electronic properties. The NLO response would be dependent on the extent of charge transfer within the molecule. While specific calculated values for this compound are not available, research on other π-conjugated organic molecules has shown that the strategic placement of donor and acceptor groups can lead to enhanced NLO properties.

The table below presents a hypothetical set of calculated electronic properties for a molecule like this compound, based on typical values for similar organic compounds.

PropertySymbolTypical Calculated Value
Dipole Momentμ2-5 D
Mean Polarizability<α>20-40 x 10⁻²⁴ esu
First Hyperpolarizabilityβ5-20 x 10⁻³⁰ esu
Second Hyperpolarizabilityγ10-50 x 10⁻³⁶ esu
Illustrative data based on similar organic molecules.

Calculation of Dipole Moments and Polarizabilities

Computational studies on analogs of this compound, such as chlorocinnamic acids, have been conducted to determine their molecular geometries, thermodynamic properties, and electronic characteristics. Density Functional Theory (DFT) is a common method for these calculations.

For instance, a study on trans-2-chlorocinnamic acid using the B3LYP method with a cc-pVTZ basis set calculated the dipole moments for its s-cis and s-trans conformers. The results revealed a higher polarity for the s-trans conformer. researchgate.net The dipole moment is a crucial descriptor of the charge distribution within a molecule and influences its interactions with other polar molecules and external electric fields.

Table 1: Calculated Dipole Moments of trans-2-chlorocinnamic Acid Conformers

Conformer Dipole Moment (Debye)
s-cis 3.35
s-trans 4.87

Data sourced from a study on trans-2-chlorocinnamic acid and should be considered as an approximation for related compounds. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution Studies

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

Theoretical studies on cinnamic acid and its derivatives have extensively used FMO analysis to predict their electronic and reactive properties. nih.govnih.gov For example, research on trans-4-(Trifluoromethyl)cinnamic acid involved DFT calculations to determine the HOMO-LUMO energy gap and analyze the charge delocalization through Natural Bond Orbital (NBO) analysis. niscpr.res.in

The molecular electrostatic potential (MEP) and total electron density maps are also valuable in these studies. For the s-cis conformer of trans-2-chlorocinnamic acid, the MEP was found to be in the range of +1.374e × 10⁻² to –1.374e × 10⁻², while for the s-trans conformer, it was +1.591e × 10⁻² to –1.591e × 10⁻². researchgate.net This suggests that the s-cis conformer is less polar and less reactive compared to the s-trans conformer. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Cinnamic Acid Analog

Parameter Value
HOMO Energy Data not available for the specific compound
LUMO Energy Data not available for the specific compound
HOMO-LUMO Energy Gap Data not available for the specific compound

Specific values for this compound are not available in the reviewed literature. The table structure is provided for illustrative purposes based on typical computational studies of cinnamic acid derivatives.

Theoretical Evaluation of Chemical Reactivity Descriptors (e.g., Chemical Softness)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), and chemical softness (S). Chemical hardness is a measure of resistance to deformation of the electron cloud, with "soft" molecules being more reactive.

Computational studies on cinnamic acid derivatives often calculate these descriptors to understand their chemical stability and reactivity. bowen.edu.ng For example, in a study of a cinnamic acid derivative, the chemical hardness and softness were determined from the HOMO and LUMO energies to provide insights into the molecule's reactivity. bowen.edu.ng

Table 3: Global Reactivity Descriptors for a Cinnamic Acid Analog

Descriptor Formula Value
Ionization Potential (I) -EHOMO Data not available
Electron Affinity (A) -ELUMO Data not available
Electronegativity (χ) (I+A)/2 Data not available
Chemical Hardness (η) (I-A)/2 Data not available
Chemical Softness (S) 1/(2η) Data not available

Specific values for this compound are not available in the reviewed literature. The table structure is provided for illustrative purposes based on typical computational studies of cinnamic acid derivatives.

Structure Activity Relationship Sar Studies of 3 3 Chlorophenyl Pent 2 Enoic Acid Derivatives in Biological Systems

Principles of Medicinal Chemistry in the Context of Unsaturated Carboxylic Acids

Unsaturated carboxylic acids are a significant class of compounds in medicinal chemistry, exhibiting a range of biological activities. Their chemical structure, characterized by the presence of both a carboxyl group (COOH) and at least one carbon-carbon double or triple bond, allows for diverse interactions with biological targets. britannica.com The reactivity and properties of these molecules can be finely tuned by modifying their structure, a fundamental concept in drug design. nih.gov

The core principles of medicinal chemistry applied to unsaturated carboxylic acids often revolve around several key aspects:

Isosteric Replacement: A common strategy involves replacing the carboxylic acid group with other acidic functionalities, known as isosteres, to modulate physicochemical properties like acidity, lipophilicity, and metabolic stability while ideally retaining biological activity. nih.gov Examples of such isosteres include tetrazoles, hydroxamic acids, and sulfonamides. nih.gov

Geometric Isomerism: The presence of a double bond can lead to cis/trans (or Z/E) isomers, which can exhibit different biological activities due to their distinct spatial arrangements. The trans isomer is often more stable and may fit better into a target's binding site. youtube.com

Conjugation and Reactivity: In α,β-unsaturated carboxylic acids, the double bond is conjugated with the carbonyl group of the carboxylic acid. This electronic arrangement makes the β-carbon susceptible to nucleophilic attack through a process known as Michael addition. nih.govlibretexts.org This reactivity can be exploited for covalent modification of biological targets, such as enzyme active sites. nih.gov

These principles guide the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

Rational Design and Synthesis of 3-(3-chlorophenyl)pent-2-enoic Acid Derivatives for Biological Evaluation

The rational design of derivatives of this compound for biological evaluation leverages the principles of medicinal chemistry to systematically explore the structure-activity relationships (SAR). The synthesis of these compounds often involves well-established organic chemistry reactions.

A common synthetic route to α,β-unsaturated carboxylic acids and their derivatives is the Claisen-Schmidt condensation , which involves the reaction of an aldehyde or ketone with an ester in the presence of a base. youtube.combhu.ac.in For the synthesis of this compound and its analogs, variations of this and other condensation reactions like the Perkin or Knoevenagel condensations are employed. youtube.com

The design strategy for new derivatives typically focuses on several key modifications:

Modification of the Phenyl Ring: Introducing or altering substituents on the 3-chlorophenyl ring can influence electronic properties and hydrophobic interactions with the target protein.

Alterations at the α- and β-positions: Introducing different groups at the α and β carbons of the pent-2-enoic acid backbone can affect the molecule's geometry and reactivity.

Derivatization of the Carboxylic Acid: Converting the carboxylic acid to esters, amides, or other functional groups can modulate polarity, membrane permeability, and interactions with the target. nih.gov

For example, in the design of inhibitors for specific enzymes, computational methods like molecular docking can be used to predict how different derivatives will bind to the active site of the target protein. This in silico approach helps to prioritize the synthesis of compounds with the highest predicted affinity and desired biological activity. nih.gov The synthesized compounds are then subjected to a battery of in vitro biological assays to determine their actual inhibitory potency and to validate the design hypothesis. mdpi.com

Investigation of Specific Molecular Targets and Biochemical Pathways

Enzyme Inhibition Studies

Viral proteases are essential enzymes for the replication of many viruses, making them attractive targets for antiviral drug development. nih.govresearchgate.netmdpi.com The 3C protease (3Cpro) of Human Rhinovirus (HRV), a major cause of the common cold, is a cysteine protease responsible for processing the viral polyprotein, a critical step in the viral life cycle. researchgate.netresearchgate.net Inhibition of HRV 3Cpro can block viral replication. researchgate.net

Derivatives of unsaturated carboxylic acids have been investigated as potential inhibitors of HRV 3Cpro. The α,β-unsaturated carbonyl system can act as a Michael acceptor, forming a covalent bond with the catalytic cysteine residue in the active site of the protease, leading to irreversible inhibition. nih.gov The design of such inhibitors often involves creating molecules that mimic the natural substrate of the protease to ensure specific binding. nih.gov

While specific studies on this compound itself as a direct inhibitor of HRV 3Cpro are not extensively documented in the provided results, the general principles of targeting viral proteases with compounds containing reactive electrophilic centers are well-established. nih.govnih.gov The development of broad-spectrum inhibitors that are effective against the proteases of multiple viruses, such as rhinoviruses and coronaviruses, is an active area of research. nih.gov

Table 1: Examples of Protease Inhibitors and their Targets

Compound ClassTarget ProteaseMechanism of Action
PeptidomimeticsSARS-CoV-2 3CLproCovalent modification of catalytic cysteine. nih.gov
Heterocyclic KetonesHRV-14 3CproReversible inhibition. nih.gov
Macrocyclic CompoundsNorovirus 3CLproTransition-state inhibition. mdpi.com

This table provides examples of compound classes that have been investigated as viral protease inhibitors.

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer. electronicsandbooks.comnih.gov The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. nih.govnih.govresearchgate.net

Studies have shown that certain unsaturated carboxylic acid derivatives can act as allosteric modulators of protein kinases. electronicsandbooks.comnih.gov For example, 3,5-diphenylpent-2-enoic acids have been identified as allosteric activators of phosphoinositide-dependent kinase-1 (PDK1), a central kinase in the PI3K/AKT pathway. electronicsandbooks.comnih.gov These compounds bind to a regulatory site on the kinase, distinct from the ATP-binding site, and modulate its activity. electronicsandbooks.com

The rational design of kinase inhibitors often targets the ATP-binding site, but allosteric modulators offer the potential for greater selectivity. The structure of this compound provides a scaffold that could be elaborated to target the allosteric sites of various kinases. While direct evidence for the activity of this compound on the PI3K/AKT pathway or pERK associated with KRASG12C is not detailed in the provided results, the general applicability of this chemical class to kinase modulation is established. electronicsandbooks.comnih.gov

Table 2: Examples of Kinase Modulators

CompoundTarget KinaseEffect
3,5-diphenylpent-2-enoic acid derivativesPDK1Allosteric activation. electronicsandbooks.comnih.gov
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic AcidAurora A KinaseInhibition. mdpi.com
Tetrahydrothieno[2,3-c]pyridine derivativesPAK1Inhibition. nih.gov

This table provides examples of compounds that have been shown to modulate the activity of specific kinases.

The versatile structure of unsaturated carboxylic acids and their derivatives allows them to interact with a wide range of other enzymes.

Thromboxane (B8750289) Synthase: This enzyme is involved in the arachidonic acid cascade and is a target for the development of antithrombotic agents. Derivatives of benzenepropanoic acid have been designed as potent thromboxane receptor antagonists and thromboxane synthase inhibitors. nih.govnih.gov For instance, 4-[4-[(4-chlorobenzenesulfonamido)phenylmethyl]phenyl]butyric acid has shown potent inhibitory effects. nih.gov Some compounds have been found to possess dual activity, inhibiting both thromboxane synthase and acting as thromboxane receptor antagonists. nih.gov

Tyrosinase: This copper-containing enzyme plays a key role in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and for cosmetic applications. mdpi.commdpi.com Various carboxylic acid derivatives have been shown to inhibit tyrosinase activity. nih.gov For example, N-(3-chlorophenyl)-2-((3-isopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide has been synthesized and evaluated for its tyrosinase inhibitory activity. nih.gov The mechanism of inhibition can be competitive, uncompetitive, or mixed-type. nih.gov

Ribonucleotide Reductase (RNR): RNR is a crucial enzyme that catalyzes the formation of deoxyribonucleotides, the building blocks of DNA. nih.gov As such, it is a key target for anticancer and antiviral therapies. nih.govnih.gov Nucleoside analogs bearing a disulfide function have been designed as prodrugs that can target RNR. nih.gov While direct inhibition by this compound is not specified, the principle of designing inhibitors for RNR is well-established in medicinal chemistry.

Table 3: Inhibition of Various Enzymes by Carboxylic Acid Derivatives and Analogs

EnzymeInhibitor Class/ExampleBiological Relevance
Thromboxane SynthaseBenzenepropanoic acid derivativesAntithrombotic agents. nih.govnih.govdntb.gov.ua
TyrosinaseN-(3-chlorophenyl)-2-((3-isopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamideTreatment of hyperpigmentation. nih.govnih.gov
Ribonucleotide ReductaseNucleoside disulfidesAnticancer and antiviral therapy. nih.govnih.gov

This table summarizes the inhibition of other relevant enzymes by various classes of compounds, highlighting the broad therapeutic potential of targeting these enzymes.

Protein-Ligand Interaction Analysis

The interaction between a ligand, such as a derivative of this compound, and its protein target is fundamental to its biological activity. Understanding this interaction at a molecular level is crucial for rational drug design and optimization. Techniques such as X-ray co-crystallography, molecular docking, and computational simulations provide detailed insights into the binding modes, affinities, and energetics that govern these interactions.

X-ray Co-crystallography of Ligand-Target Complexes

X-ray co-crystallography is a powerful experimental technique that provides a high-resolution, three-dimensional snapshot of a ligand bound to its protein target. This method involves crystallizing the protein in the presence of the ligand and then using X-ray diffraction to determine the atomic coordinates of the complex. The resulting electron density map reveals the precise orientation and conformation of the ligand within the protein's binding site, as well as the specific intermolecular interactions that stabilize the complex.

Table 1: Representative Crystallographic Data for an Analogous Chlorophenyl Derivative Interactive table available in the digital version.

Parameter Value Significance
Crystal System Monoclinic Describes the basic shape of the unit cell in the crystal lattice. nih.gov
Space Group P2₁/c Defines the symmetry elements within the unit cell.
Dihedral Angle 69.06 (11)° The angle between the chlorophenyl and adjacent phenyl ring planes, defining the 3D molecular shape. nih.gov
Key Interaction O-H···O Hydrogen Bond A strong, directional interaction crucial for forming dimers and stabilizing the crystal structure, mimicking potential interactions with protein active site residues (e.g., Asp, Glu, Ser). nih.gov

Data based on analogous structures to illustrate typical crystallographic findings.

Molecular Docking and Molecular Dynamics Simulations to Predict Binding Modes

In the absence of experimental crystal structures, computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable for predicting how a ligand binds to its target.

Molecular Docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction, typically as a scoring function or binding energy. For example, docking studies on 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives, which share the 3-chlorophenyl moiety, identified potential interactions with the active sites of targets like protein kinase A and the kinesin spindle protein. chula.ac.th Such studies allow researchers to manually inspect the docked poses and identify key hydrogen bonds, hydrophobic interactions, and electrostatic contacts with specific amino acid residues. chula.ac.th

Molecular Dynamics (MD) simulations provide a dynamic view of the protein-ligand complex over time, typically on the nanosecond to microsecond scale. MD simulations can assess the stability of the binding pose predicted by docking, reveal conformational changes in the protein or ligand upon binding, and provide a more refined calculation of binding free energy. Studies on other small molecule inhibitors, such as 3-methoxy flavone (B191248) derivatives targeting the estrogen receptor (ER-α), have used MD simulations to confirm the stability of the docked conformation and analyze the persistence of key interactions throughout the simulation. nih.gov

Table 2: Summary of Molecular Docking Results for Representative Derivatives Interactive table available in the digital version.

Derivative Class Protein Target Predicted Binding Energy (kcal/mol) Key Interacting Residues (Example)
2-(3-chlorophenyl)quinoline-4-carboxamides Kinesin Spindle Protein Not specified Manual inspection of docked poses performed. chula.ac.th
3-Methoxy Flavones Estrogen Receptor-α (ER-α) -10.14 Not specified

Data from studies on analogous compound classes to illustrate the application and output of molecular docking.

Computational Prediction of Binding Affinities and Energetics

Beyond predicting the binding pose, computational chemistry offers tools to estimate the binding affinity (how tightly a ligand binds) and the energetic contributions to this binding. Binding free energy calculations, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), are often applied to snapshots from MD simulations to provide a quantitative estimate of binding affinity.

These calculations dissect the total binding energy into its constituent parts:

Van der Waals interactions: Arising from temporary fluctuations in electron density.

Electrostatic interactions: The forces between charged or polar groups.

Solvation energy: The energy cost of removing the ligand and the protein binding site from the solvent.

Furthermore, other predicted molecular properties can correlate with binding potential. For instance, the predicted octanol-water partition coefficient (XlogP) provides an estimate of a molecule's hydrophobicity, a key factor in many protein-ligand interactions. For a close analog, (E)-3-(3-chlorophenyl)but-2-enoic acid, the predicted XlogP is 3.1, suggesting significant hydrophobic character. uni.lu Additionally, the predicted Collision Cross Section (CCS) provides information about the molecule's size and shape in the gas phase, which can be relevant for its fit within a constrained binding pocket. uni.lu

Table 3: Predicted Physicochemical and Energetic Properties for an Analog Interactive table available in the digital version.

Property Value Method Relevance
(E)-3-(3-chlorophenyl)but-2-enoic acid
XlogP 3.1 Prediction Indicates hydrophobicity, which influences membrane permeability and hydrophobic interactions in a binding pocket. uni.lu
Monoisotopic Mass 196.02911 Da Calculation Precise mass used in mass spectrometry to identify the compound. uni.lu
Predicted CCS ([M+H]⁺) 138.1 Ų CCSbase A measure of molecular shape and size, which relates to steric fit in a receptor. uni.lu

Interactions with Nucleic Acids (e.g., DNA Groove Binding)

While many drugs target proteins, DNA is also a significant pharmacological target. nih.gov Small molecules can interact with the DNA double helix in several ways, including intercalation between base pairs and binding within one of the two grooves (major or minor). nih.govnih.gov

Molecules that bind to the minor groove are typically crescent-shaped, allowing them to fit snugly into the narrow, A-T rich regions of the groove. nih.govbeilstein-journals.org These interactions are non-covalent and are primarily driven by hydrogen bonds, van der Waals forces, and electrostatic interactions with the edges of the DNA base pairs and the phosphate (B84403) backbone. beilstein-journals.org

Derivatives of this compound, with their aromatic ring and linked side chain, may possess the appropriate shape and chemical features to act as DNA minor groove binders. The planar phenyl ring could engage in hydrophobic and van der Waals interactions within the groove, while the carboxylic acid or other functional groups on the pentenoic acid chain could form hydrogen bonds with the DNA bases. The specific shape and electronic properties conferred by the 3-chloro substituent would be critical in determining the affinity and sequence selectivity of this binding. Studies on other aromatic compounds have shown that poor complementarity with the shape of the minor groove leads to weak DNA binding. nih.gov Therefore, the potential for these derivatives to bind DNA would be highly dependent on their specific three-dimensional structure.

Elucidation of Structure-Activity Relationships (SAR) for this compound Derivatives

Structure-Activity Relationship (SAR) studies aim to identify which parts of a molecule are responsible for its biological effects. By systematically modifying the chemical structure and measuring the resulting changes in activity, researchers can build a model that guides the design of more potent and selective compounds.

Influence of Stereochemistry on Biological Efficacy and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, often plays a pivotal role in biological activity. nih.govnih.gov Since biological targets like enzymes and receptors are themselves chiral, they can differentiate between the stereoisomers (enantiomers or diastereomers) of a ligand, often leading to significant differences in efficacy and selectivity.

For this compound and its derivatives, two key sources of stereoisomerism exist:

Chiral Centers: The introduction of substituents onto the pentenoic acid backbone can create one or more chiral centers, leading to enantiomeric (R/S) pairs.

Research on other chiral compounds has demonstrated the profound impact of stereochemistry. For example, in studies of 3-Br-acivicin isomers, only the isomers with the "natural" (5S, αS) stereochemistry displayed significant antiplasmodial activity. nih.govnih.gov This was attributed not necessarily to a difference in target binding affinity for all derivatives, but potentially to stereoselective uptake by amino acid transporters into the cell. nih.gov This highlights that stereochemistry can influence not only target interaction but also pharmacokinetic properties. Therefore, it is highly probable that the (E) and (Z) isomers of a given this compound derivative, as well as any potential enantiomers, would exhibit distinct biological profiles. Separating and testing individual isomers is a critical step in any SAR study.

Table 4: Hypothetical Influence of Stereochemistry on Biological Efficacy Interactive table available in the digital version.

Isomer of a Hypothetical Derivative Relative Position of Substituents Expected Biological Efficacy (Hypothetical) Rationale
(E)-isomer Key functional groups are on opposite sides of the double bond. Potent This conformation may fit optimally into the target's binding site, maximizing favorable interactions.
(Z)-isomer Key functional groups are on the same side of the double bond. Inactive or Weak The steric arrangement may cause a clash with the binding site or prevent key interactions from forming.
(R)-enantiomer Specific 3D arrangement at a chiral center. Selective for Target A The precise 3D fit is recognized by Target A but not Target B. nih.gov

Table 5: List of Mentioned Chemical Compounds

Compound Name
This compound
(E)-3-(4-chlorophenyl)-2-phenylprop-2-enoic acid
2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate
1-(4-chlorophenyl)-3-{4-[2-(5-ethyl-pyridin-2-yl)-ethoxy]-phenyl}-propenone
2-(3-chlorophenyl)quinoline-4-carboxamide
3-methoxy flavone
(E)-3-(3-chlorophenyl)but-2-enoic acid
1,3-diphenoxyphenyl dications
3-Br-acivicin
(Z)-pent-3-enoic acid

Impact of Substituents on the Aromatic Ring (e.g., Halogen Effects, Steric and Electronic Parameters)

The nature and position of substituents on the phenyl ring of cinnamic acid and its analogs play a pivotal role in determining their biological efficacy. researchgate.netnih.gov The presence of a halogen, such as the chlorine atom at the meta-position in this compound, significantly influences the molecule's electronic and steric properties, which in turn affects its interaction with biological targets.

Studies on other cinnamic acid derivatives have shown that the position of the substituent is as important as its nature. For instance, in a study on the hepatoprotective effects of cinnamic acid derivatives, compounds with a methoxy (B1213986) group at either the meta or para position were found to be the most active. nih.gov This highlights that the substitution pattern on the phenyl ring can be tailored to optimize a desired biological effect.

Table 1: Effect of Phenyl Ring Substituents on the Biological Activity of Cinnamic Acid Analogs

Compound/DerivativeSubstituent(s)Biological ActivityReference
3-(4-chlorophenyl)acrylic acid4-ChloroPotent antiproliferative activity nih.gov
Cinnamic acid derivative3-MethoxyHepatoprotective nih.gov
Cinnamic acid derivative4-MethoxyHepatoprotective nih.gov
Caffeic acid3,4-DihydroxyAntioxidant, anticancer, antimutagenic nih.gov

This table is generated based on data from analogous compounds to infer potential SAR trends for this compound.

Role of the Pent-2-enoic Acid Backbone and its Saturation State in Ligand-Target Recognition

The pent-2-enoic acid backbone, which consists of an α,β-unsaturated carboxylic acid, is a critical pharmacophore for the biological activity of this class of compounds. The double bond in the backbone confers a rigid, planar conformation that is often essential for fitting into the binding site of a target protein. The carboxylic acid group, being ionizable at physiological pH, can form crucial ionic interactions and hydrogen bonds with amino acid residues in the receptor's active site.

The saturation state of the backbone is a key determinant of activity. Saturation of the double bond to yield a pentanoic acid derivative would increase the conformational flexibility of the side chain, which could either be beneficial or detrimental to binding, depending on the specific target. However, for many biological targets of cinnamic acid derivatives, the unsaturated bond is crucial for maintaining the optimal geometry for interaction.

Furthermore, the ethyl group at the α-position of the pent-2-enoic acid chain in the target molecule likely influences its lipophilicity and steric interactions within the binding pocket. Studies on α-substituted cinnamate (B1238496) derivatives have shown that modifications at this position can significantly impact biological activity. nih.gov For example, in a series of 2-phenylpropionic acid derivatives, substitutions at the α-position were found to modulate their cyclooxygenase (COX) inhibitory and antibacterial activities. nih.gov

Conformational Flexibility and its Implications for Receptor Binding

The conformational flexibility of this compound is largely dictated by the rotational freedom around the single bonds in its structure. The double bond in the pent-2-enoic acid chain restricts rotation, leading to a relatively planar and rigid conformation of this part of the molecule. The primary source of flexibility arises from the rotation of the phenyl ring relative to the plane of the enoic acid side chain.

This conformational freedom allows the molecule to adopt different spatial arrangements, one of which may be the bioactive conformation required for binding to a specific biological target. The energy barrier for this rotation and the preferred conformation will be influenced by the steric and electronic effects of the meta-chloro substituent on the phenyl ring. The ability of the molecule to adopt a low-energy conformation that complements the receptor's binding site is a key factor in determining its binding affinity and, consequently, its biological activity.

Bioisosteric Replacements and Scaffold Modifications for Enhanced Activity

Bioisosteric replacement is a common strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. In the case of this compound, the carboxylic acid group is a prime candidate for bioisosteric replacement. While the carboxylate is often crucial for target binding, it can also lead to poor oral bioavailability and rapid metabolism.

Common bioisosteres for the carboxylic acid group include tetrazoles, hydroxamic acids, and sulfonamides. These groups can mimic the acidic and hydrogen-bonding properties of the carboxylic acid while offering different physicochemical profiles. For instance, replacing the carboxylic acid with a tetrazole ring can often maintain or even improve biological activity while enhancing metabolic stability. nih.gov

Table 2: Potential Bioisosteric Replacements for the Carboxylic Acid Moiety

Original GroupBioisosteric ReplacementPotential Advantages
Carboxylic AcidTetrazoleImproved metabolic stability, similar acidity
Carboxylic AcidHydroxamic AcidCan act as a metal chelator, different H-bonding pattern
Carboxylic AcidAcyl SulfonamideEnhanced chemical and enzymatic stability

This table presents common bioisosteric replacements and their potential benefits in drug design.

Future Directions and Research Perspectives on 3 3 Chlorophenyl Pent 2 Enoic Acid

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally conscious synthesis of 3-(3-chlorophenyl)pent-2-enoic acid is a fundamental prerequisite for its extensive study. Future research should prioritize the development of novel synthetic methodologies that are both high-yielding and sustainable. While classic condensation reactions, such as the Knoevenagel or Perkin reactions, could theoretically be employed, a forward-looking approach would focus on greener alternatives.

Exploration of catalyst systems, such as solid acid catalysts or enzyme-based biocatalysts, could offer significant advantages in terms of reusability, reduced waste, and milder reaction conditions. Microwave-assisted organic synthesis (MAOS) also presents a viable avenue for accelerating reaction times and improving energy efficiency. A comparative analysis of different synthetic strategies would be invaluable in identifying the most scalable and cost-effective route for producing this compound.

Advanced Computational Modeling for Deeper Mechanistic Elucidation

Computational chemistry offers powerful tools to predict the properties and reactivity of this compound, thereby guiding experimental work. Density Functional Theory (DFT) calculations can be employed to determine the molecule's optimized geometry, electronic structure, and spectroscopic signatures (e.g., NMR and IR spectra). This theoretical data can serve as a benchmark for experimental characterization.

Furthermore, molecular dynamics (MD) simulations could provide insights into the conformational flexibility of the molecule and its interactions with potential biological targets or solvent molecules. Such computational studies can help in understanding the structure-activity relationship (SAR) of its derivatives and in the rational design of new analogues with enhanced properties.

Exploration of Undiscovered Biological Activities and Therapeutic Potential

The structural motifs within this compound are present in various biologically active molecules, suggesting that this compound may also possess interesting pharmacological properties. A comprehensive screening of its biological activities is a critical next step.

Initial investigations could focus on its potential as an antimicrobial, anti-inflammatory, or anticancer agent, given that similar substituted cinnamic acid derivatives have shown promise in these areas. For instance, compounds with related structures have been investigated for their potential to inhibit specific enzymes or modulate cellular signaling pathways. High-throughput screening assays could be employed to rapidly assess its activity against a broad range of biological targets. Promising initial results would warrant more detailed mechanistic studies to identify the specific molecular targets and pathways involved.

Integration of the this compound Scaffold into Multi-component Systems and Hybrid Molecules

The carboxylic acid functionality of this compound makes it an ideal candidate for incorporation into more complex molecular architectures. It can serve as a versatile building block in the synthesis of multi-component systems and hybrid molecules.

For example, it could be coupled with other pharmacophores to create hybrid drugs with dual or synergistic modes of action. The synthesis of ester or amide derivatives is a straightforward approach to modify its physicochemical properties and potentially enhance its biological activity or bioavailability. Furthermore, its vinyl group could participate in various cycloaddition reactions, opening up possibilities for the creation of novel heterocyclic systems with diverse three-dimensional structures. The exploration of its use in the design of functional materials, such as polymers or coordination complexes, also represents an exciting avenue for future research.

Q & A

Basic: What are the established synthetic routes for 3-(3-chlorophenyl)pent-2-enoic acid?

Answer:
The synthesis typically involves a multi-step approach:

  • Grignard Reaction : React 3-chlorophenylmagnesium bromide with a carbonyl compound (e.g., pent-2-enoic acid derivatives) to form intermediate alkenes.
  • Acid Workup : Hydrolysis under controlled pH conditions to yield the carboxylic acid moiety.
  • Catalysis : Use Lewis acids (e.g., BF₃·OEt₂) to enhance regioselectivity and yield during esterification or cyclization steps .
  • Purification : Column chromatography or recrystallization to isolate the pure product.
    Key variables include solvent polarity (e.g., THF vs. DCM), temperature (0–25°C for Grignard steps), and catalyst loading.

Basic: What spectroscopic and analytical methods confirm the structure of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 6.8–7.4 ppm (aromatic protons from chlorophenyl) and δ 5.8–6.2 ppm (alkene protons).
    • ¹³C NMR : Signals at ~170 ppm (carboxylic acid carbonyl) and 125–140 ppm (aromatic carbons).
  • IR Spectroscopy : Stretching bands at ~1700 cm⁻¹ (C=O) and 750 cm⁻¹ (C-Cl).
  • Mass Spectrometry : Molecular ion peak at m/z 210.65 (C₁₁H₁₁ClO₂) with fragmentation patterns confirming the chlorophenyl group .
  • X-Ray Crystallography : Resolves stereochemistry and crystal packing (if crystalline).

Basic: What common chemical reactions does this compound undergo?

Answer:

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form methyl esters.
  • Decarboxylation : Thermal or photolytic cleavage of CO₂ under controlled conditions.
  • Electrophilic Substitution : Chlorophenyl group participates in halogenation or nitration at the meta position.
  • Conjugate Addition : Alkene reacts with nucleophiles (e.g., amines) in Michael addition reactions .

Advanced: How can reaction conditions be optimized to improve synthesis yield and selectivity?

Answer:

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.
  • Catalyst Optimization : Titrate Lewis acid concentrations (e.g., 5–20 mol% BF₃·OEt₂) to balance reaction rate and byproduct formation.
  • Temperature Gradients : Use low temperatures (-10°C) during Grignard addition to minimize side reactions.
  • In-Situ Monitoring : Employ HPLC or TLC to track reaction progress and adjust stoichiometry dynamically .

Advanced: What methodologies are used to study the biological activity of this compound?

Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ values against cyclooxygenase (COX) or lipoxygenase (LOX) for anti-inflammatory potential.
    • Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa) to assess cytotoxicity.
  • Mechanistic Studies :
    • Molecular Docking : Simulate interactions with COX-2 active sites using AutoDock Vina.
    • SAR Analysis : Synthesize analogs (e.g., fluorophenyl or methyl-substituted derivatives) to correlate structure with activity .

Advanced: How should researchers resolve contradictions in reported biological data for this compound?

Answer:

  • Standardize Assays : Replicate studies using identical cell lines (e.g., RAW 264.7 macrophages) and incubation times (24–48 hours).
  • Orthogonal Validation : Confirm anti-inflammatory activity via both COX inhibition and cytokine ELISA (e.g., TNF-α).
  • Control Variables : Document solvent (DMSO vs. ethanol), concentration ranges (1–100 µM), and batch-to-batch purity (>95% by HPLC) .

Advanced: What computational approaches predict the reactivity of this compound?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and nucleophilic attack sites.
  • MD Simulations : Simulate solvent interactions (e.g., water vs. DMSO) to predict solubility and aggregation behavior.
  • QSAR Models : Train datasets on chlorophenyl analogs to forecast pharmacokinetic properties (e.g., logP, bioavailability) .

Basic: How is the stability of this compound evaluated under different storage conditions?

Answer:

  • Accelerated Degradation Studies :
    • Thermal Stability : Heat samples to 40°C for 30 days and monitor decomposition via HPLC.
    • Light Exposure : Use UV lamps (254 nm) to assess photolytic degradation.
  • pH Stability : Incubate in buffers (pH 2–12) and quantify intact compound using LC-MS.
  • Long-Term Storage : Store at -20°C under argon; assess purity annually .

Advanced: How can researchers design derivatives for structure-activity relationship (SAR) studies?

Answer:

  • Core Modifications :
    • Backbone Alteration : Replace pent-2-enoic acid with cyclohexene or conjugated dienes.
    • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the chlorophenyl para position.
  • Synthetic Strategies :
    • Parallel Synthesis : Use combinatorial chemistry to generate libraries of 50–100 analogs.
    • Click Chemistry : Attach triazole moieties via Cu-catalyzed azide-alkyne cycloaddition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.